molecular formula C20H27N3O3S B2975043 Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate CAS No. 1396782-85-6

Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate

Cat. No.: B2975043
CAS No.: 1396782-85-6
M. Wt: 389.51
InChI Key: SXWDQYVTVBUEPA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core esterified with an ethyl group. The piperidine nitrogen is substituted with a 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl moiety. Key structural elements include:

  • Benzo[d]thiazole ring: A fused bicyclic system with sulfur and nitrogen atoms, substituted by methyl groups at positions 4 and 5.
  • Ethyl ester: Enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 1-[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-5-26-19(25)15-8-10-23(11-9-15)16(24)12-22(4)20-21-17-13(2)6-7-14(3)18(17)27-20/h6-7,15H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWDQYVTVBUEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate is a complex organic compound with potential pharmaceutical applications. Its structure includes a piperidine ring and a benzo[d]thiazole moiety, which are significant for its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 345.53 g/mol. The compound is synthesized through multi-step reactions involving specific precursors and reagents. Common methods include reflux conditions using solvents like ethanol or acetonitrile, often with the aid of catalysts such as piperidine to enhance reaction rates. Monitoring the synthesis via thin-layer chromatography (TLC) is essential to ensure reaction progress and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The presence of the benzo[d]thiazole moiety is particularly noteworthy as it has been associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzo[d]thiazole structure can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . This suggests that the compound may also possess similar antimicrobial efficacy, warranting further investigation.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The interaction with PD-L1/PD-1 pathways has also been noted in related compounds, indicating a possible avenue for immune modulation in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent activity against M. tuberculosis, suggesting that similar modifications in this compound could enhance its antimicrobial properties .
  • Cancer Cell Inhibition : Research focusing on small molecule inhibitors targeting PD-L1/PD-1 interactions highlighted the importance of structural modifications for enhancing efficacy against cancer cells . This indicates that this compound may be explored in similar contexts.
  • Structure–Activity Relationship (SAR) : Studies on related compounds have emphasized the significance of specific functional groups in determining biological activity. For instance, modifications to the benzothiazole ring have shown varying degrees of potency against target enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related molecules (Table 1), highlighting variations in heterocyclic cores, substituents, and pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Substituents on Heterocycle Piperidine Substituent Key Properties/Implications Reference
Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate (Target) Benzo[d]thiazole 4,7-dimethyl 2-((methylamino)acetyl) linkage High lipophilicity; potential for π-π stacking N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole 4-methyl, 4-pyridinyl Direct carboxylate linkage Precursor to carboxamides; moderate solubility
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS 105624-93-9) 1,3,4-Thiadiazole 5-amino Thiadiazol-2-yl direct attachment Enhanced hydrogen bonding; metabolic stability
Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate (CAS 1069498-96-9) None (aromatic benzyl) 4-(acetylamino), phenylethyl Bulky benzyl and phenylethyl groups High steric hindrance; possible CNS activity

Analysis of Structural and Functional Differences

Core Heterocycle Variations
  • Target vs. The 4-pyridinyl substituent in the thiazole derivative introduces basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target’s methyl groups .
  • Target vs. Thiadiazole Derivatives (e.g., CAS 105624-93-9) :
    The 1,3,4-thiadiazole core in CAS 105624-93-9 contains two nitrogen atoms, increasing hydrogen-bonding capacity. This contrasts with the benzo[d]thiazole’s sulfur-centered electrophilicity, which could influence reactivity in biological systems .

Substituent Effects
  • The 4,7-dimethyl groups on the benzo[d]thiazole enhance lipophilicity, which may improve membrane permeability but could also increase metabolic oxidation risks.
Pharmacological Hypotheses
  • CAS 1069498-96-9 : The bulky phenylethyl group may favor central nervous system (CNS) targets due to increased hydrophobicity and steric hindrance .

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